molecular formula C16H9F2IN2 B8277382 2,3-Bis(4-fluorophenyl)-5-iodopyrazine

2,3-Bis(4-fluorophenyl)-5-iodopyrazine

Cat. No. B8277382
M. Wt: 394.16 g/mol
InChI Key: BXIYDSRBEXFFCL-UHFFFAOYSA-N
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Patent
US09012637B2

Procedure details

A solution of 5,6-bis(4-fluorophenyl)pyrazin-2-amine (1 g, 3.53 mmol, 1.00 equiv), ethylene glycol dimethyl ether (50 mL), I2 (450 mg, 1.78 mmol, 0.50 equiv), CuI (200 mg, 1.05 mmol, 0.30 equiv), and isoamyl nitrite (2.75 g, 10.87 mmol, 3.08 equiv) was stirred for 10 min at room temperature, then for an additional 2 h at 60° C. in an oil bath. The resulting mixture was concentrated in vacuo, and purified via silica gel column chromatography (ethyl acetate/petroleum ether (1:40)) resulting in 1 g (72%) of 2,3-bis(4-fluorophenyl)-5-iodopyrazine as brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[CH:10][C:11](N)=[N:12][C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)=[CH:4][CH:3]=1.[I:22]I.N(OCCC(C)C)=O>[Cu]I.COCCOC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([C:14]3[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=3)=[N:12][C:11]([I:22])=[CH:10][N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=CC(=NC1C1=CC=C(C=C1)F)N
Name
Quantity
450 mg
Type
reactant
Smiles
II
Name
Quantity
2.75 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
CuI
Quantity
200 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via silica gel column chromatography (ethyl acetate/petroleum ether (1:40))
CUSTOM
Type
CUSTOM
Details
resulting in 1 g (72%) of 2,3-bis(4-fluorophenyl)-5-iodopyrazine as brown oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NC=C(N=C1C1=CC=C(C=C1)F)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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